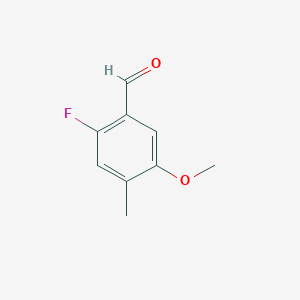

2-Fluoro-5-methoxy-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-methoxy-4-methylbenzaldehyde is a fluorinated aromatic aldehyde . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The molecular formula is C9H9FO2 .

Synthesis Analysis

The synthesis of 2-Fluoro-5-methoxy-4-methylbenzaldehyde can be prepared from 4-bromo-3-fluoroanisole . Another synthesis method involves the reaction of p-Fluorotoluene and 1,1-Dichlorodimethyl ether .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methoxy-4-methylbenzaldehyde is represented by the SMILES stringCOC1=CC=C(F)C(C=O)=C1 . The InChI key is PTVFMGRDQFDCMJ-UHFFFAOYSA-N . Chemical Reactions Analysis

2-Fluoro-5-methoxy-4-methylbenzaldehyde may be used in the preparation of various compounds. Some of these include fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, 6-(2-fluoro-4-methoxyphenyl)fulvene, and others .Physical And Chemical Properties Analysis

2-Fluoro-5-methoxy-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 168.17 . The compound is slightly soluble in water .Scientific Research Applications

Synthesis and Chemical Reactivity :

- The compound has been used in the synthesis of various other chemicals. For example, a study describes the synthesis of Methyl 4-Bromo-2-methoxybenzoate from a related compound, demonstrating the compound's utility in chemical synthesis (Chen Bing-he, 2008).

- Another study explored the synthesis of fluorinated analogues of combretastatin A-4 for anticancer activity, highlighting the role of similar fluorinated benzaldehydes in medicinal chemistry (N. Lawrence et al., 2003).

Bioconversion Potential :

- A study on the fungus Bjerkandera Adusta investigated the bioconversion potential of fluorine-containing aromatic compounds, including ones similar to 2-Fluoro-5-methoxy-4-methylbenzaldehyde, to produce novel halogenated compounds (F. R. Lauritsen & A. Lunding, 1998).

Fluorescent Chemosensors :

- Research has been conducted on developing chemosensors for metal ions using compounds like 5-Fluoro-2-hydroxybenzaldehyde, indicating potential applications in detection and imaging technologies (Wei Gao et al., 2014).

Fluorogenic Aldehydes in Chemical Reactions :

- A study demonstrates the use of fluorogenic aldehydes for monitoring chemical reactions, such as aldol reactions, suggesting applications in analytical chemistry (Haiming Guo & F. Tanaka, 2009).

Synthesis of Hydroxylated and Methoxylated Compounds :

- Research into the synthesis of hydroxylated and methoxylated compounds, including those derived from brominated benzaldehydes, has implications for environmental and toxicological studies (G. Marsh, R. Stenutz & A. Bergman, 2003).

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-fluoro-5-methoxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVFMGRDQFDCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2930013.png)

![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)

![4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2930019.png)

![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide](/img/structure/B2930025.png)